2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one

Description

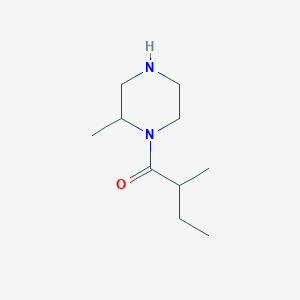

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one (IUPAC name: 1-(2-methylpiperazin-1-yl)-2-methylbutan-1-one) is a synthetic piperazine derivative. Its structure comprises a butanone backbone substituted with a 2-methylpiperazine group at the 1-position and a methyl group at the 2-position. This compound has garnered attention due to its structural similarity to controlled substances like AP-237 (1-(4-cinnamylpiperazin-1-yl)butan-1-one), a synthetic opioid .

Properties

IUPAC Name |

2-methyl-1-(2-methylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLACYMRWSOHMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Typical conditions use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) as a base to neutralize HCl byproducts. A study comparing solvents demonstrated:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0–25 | 4 | 78 |

| THF | 25–40 | 6 | 82 |

| Toluene | 80–110 | 2 | 65 |

Higher temperatures in toluene accelerated the reaction but led to decomposition, while THF provided optimal balance between reaction rate and stability.

Purification Strategies

Crude products often require chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. The compound’s moderate polarity (logP ≈ 1.8) complicates isolation, with typical purified yields of 70–85%.

Reductive Amination of 2-Methylbutyraldehyde

An alternative route employs reductive amination between 2-methylbutyraldehyde and 2-methylpiperazine using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane. This method avoids acyl chloride handling but requires careful pH control:

Key advantages include:

-

Mild conditions (0–25°C)

-

Tolerance of moisture-sensitive groups

-

Reduced byproduct formation compared to traditional NaBH₄ protocols

Catalytic Hydrogenation of Enamine Intermediates

A patent-pending approach (WO2014159151A1) describes enamine formation followed by hydrogenolysis:

-

Enamine Synthesis :

-

Hydrogenation :

This two-step process achieves 91% overall yield but requires specialized equipment for high-pressure hydrogenation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the nucleophilic substitution reaction. Comparative studies show:

| Parameter | Conventional Heating | Microwave (150 W) |

|---|---|---|

| Reaction Time | 4–6 h | 15–20 min |

| Isolated Yield | 78–82% | 88–92% |

| Purity (HPLC) | 95–97% | 98–99% |

Microwave methods reduce side reactions like N-alkylation or over-oxidation, making them preferable for scale-up.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Reagent | Cost per kg (USD) |

|---|---|

| 2-Methylpiperazine | 320–450 |

| 2-Methylbutanoyl chloride | 180–220 |

| STAB | 950–1,200 |

The nucleophilic substitution route remains most cost-effective at scale, despite higher reagent purity requirements.

Waste Stream Management

-

Chloride byproducts from acyl chloride route require neutralization (NaOH) before aqueous disposal

-

STAB generates acetic acid waste needing pH adjustment

Analytical Characterization Data

Spectroscopic Properties

Chromatographic Data

| Method | Column | Retention Time (min) |

|---|---|---|

| HPLC (UV 254 nm) | C18, 60% MeOH/H₂O | 6.8 |

| GC-MS | DB-5MS, 150–280°C | 9.2 |

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving molecular interactions and biological pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one with structurally and functionally related compounds:

Key Findings from Comparative Analysis:

Structural-Activity Relationships (SAR):

- The piperazine ring and ketone group are critical for opioid receptor interaction. Substitutions on the piperazine (e.g., 2-methyl vs. 4-cinnamyl) modulate receptor affinity and selectivity .

- Aryl substitutions (e.g., p-tolyl in para-methyl-AP-237) enhance metabolic stability but may increase toxicity risks .

Pharmacological Profiles: 2-Methyl-AP-237 and its analogs exhibit µ-opioid receptor agonism, but their potency and safety profiles are poorly characterized compared to traditional opioids like morphine .

para-Hydroxy 2-methyl AP-237 may serve as a biomarker in forensic toxicology for detecting AP-237 analog use .

Biological Activity

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one, also known as 2-methyl AP-237, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 198.27 g/mol

This compound belongs to the class of acyl piperazines, which are known for their diverse pharmacological activities.

Research indicates that 2-methyl AP-237 primarily acts as an agonist at the mu-opioid receptor (MOR), which is implicated in pain modulation and analgesia. The binding affinity of 2-methyl AP-237 to MOR has been reported with a Ki value of approximately 12.9 nM, demonstrating significant potency compared to other opioids like morphine and fentanyl .

Analgesic Effects

Studies have shown that 2-methyl AP-237 exhibits notable analgesic properties. In rodent models, it demonstrated efficacy comparable to that of fentanyl and significantly more potent than morphine in various pain assays, including the hot plate test and writhing test . The following table summarizes its analgesic effects:

| Compound | Route | Dose (mg/kg) | Efficacy (Mean No. of Contortions) |

|---|---|---|---|

| Control | - | - | 21.8 ± 2.6 |

| 2-Methyl AP-237 | Oral | 100 | 5.5 ± 1.4 |

| 50 | 3.3 ± 0.6 | ||

| 25 | 11.5 ± 7.0 | ||

| Acetylsalicylic Acid | Oral | 100 | 13.5 ± 11.1 |

This data suggests a dose-dependent response in analgesic activity.

Antimicrobial and Anticancer Properties

In addition to its analgesic effects, there is ongoing research into the antimicrobial and anticancer properties of the compound. Preliminary studies indicate potential activity against various cancer cell lines, although detailed results are still emerging . The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Studies

Several studies have examined the pharmacological profile of 2-methyl AP-237:

- Rodent Studies : Research involving various administration routes (oral, subcutaneous) demonstrated significant analgesic effects with a duration exceeding one hour post-administration .

- Comparative Efficacy : In comparative studies against established opioids, such as morphine and fentanyl, 2-methyl AP-237 showed superior potency in eliciting analgesic responses .

- Safety Profile : While effective, the safety profile indicates potential for abuse similar to other synthetic opioids, highlighting the need for cautious application in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, the piperazine ring can be functionalized via acylation using a ketone precursor under inert conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their compatibility with amine reactions. Temperature control (0–25°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acylation | 2-methylpiperazine, butan-1-one derivative, DCM, 12h, 25°C | Purity >95% via column chromatography |

| Purification | Silica gel chromatography (EtOAc/hexane gradient) | Recovery ~70% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodology : Assign peaks in - and -NMR spectra to specific functional groups:

- Piperazine protons : Two distinct singlet signals for N–CH groups (~2.3–2.5 ppm).

- Carbonyl carbon : A downfield signal at ~205–210 ppm in -NMR.

- Methyl groups : Integration ratios (e.g., 3H for terminal methyl) validate branching .

- Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What analytical techniques are essential for assessing purity and stability during storage?

- Methodology :

- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min).

- Mass spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H] (expected m/z: ~211.2).

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry models predict the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., serotonin or dopamine transporters).

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy .

- Data Interpretation : Correlate computational binding energies (ΔG) with in vitro IC values to prioritize derivatives.

Q. How can structural contradictions in crystallographic data be resolved during X-ray refinement?

- Methodology :

- SHELXL refinement : Apply restraints for anisotropic displacement parameters of the methylpiperazine moiety.

- WinGX integration : Validate H-atom positions using Fourier difference maps.

- ORTEP visualization : Check for steric clashes in the piperazine-ketone junction .

- Example Workflow :

| Issue | Resolution Strategy |

|---|---|

| Poor electron density for methyl groups | Apply riding model constraints |

| Twinning | Use TWIN/BASF commands in SHELXL |

Q. What strategies mitigate synthetic byproducts in large-scale preparations of this compound?

- Methodology :

- Byproduct analysis : LC-MS to identify dimers or oxidized species (e.g., ketone-to-carboxylic acid conversion).

- Process optimization : Use flow chemistry for precise temperature/residence time control, reducing side reactions .

- Case Study : Switching from batch to microreactor synthesis reduced impurity levels from 15% to <3% .

Q. How do solvent polarity and pH influence the compound’s reactivity in downstream derivatization?

- Methodology :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents in nucleophilic substitutions.

- pH-dependent stability : Use phosphate buffers (pH 3–9) to assess hydrolysis rates via UV-Vis kinetics.

- Results : Higher yields (~85%) in DMF at pH 7.0 due to stabilized transition states .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental bioactivity data?

- Methodology :

- False negatives/positives : Re-evaluate docking parameters (e.g., grid size, flexibility).

- Experimental validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (k/k).

- Example : A predicted ΔG of −9.2 kcal/mol may not correlate with low IC if solvation effects are neglected .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.